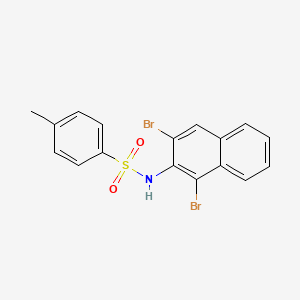

Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl-

Description

Benzenesulfonamide derivatives are a critical class of compounds with diverse applications in medicinal chemistry, including antimicrobial, antihyperglycemic, and anti-inflammatory activities . The compound Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- features a 4-methylbenzenesulfonamide core substituted with a 1,3-dibromo-2-naphthalenyl group.

Properties

CAS No. |

54288-96-9 |

|---|---|

Molecular Formula |

C17H13Br2NO2S |

Molecular Weight |

455.2 g/mol |

IUPAC Name |

N-(1,3-dibromonaphthalen-2-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H13Br2NO2S/c1-11-6-8-13(9-7-11)23(21,22)20-17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-10,20H,1H3 |

InChI Key |

UVAKNVUPXFGEIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Copper(I)-Catalyzed Chan-Lam Coupling Method

One of the most effective methods for synthesizing N-arylsulfonamides, including derivatives similar to the target compound, is the Chan-Lam coupling reaction. This method involves coupling arylboronic acids with sulfonamide derivatives under mild conditions.

-

- A mixture of arylboronic acid (1 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 mmol), and ethanol (2 mL) is prepared.

- Copper(I) iodide (CuI, 10 mol%) and the sulfonamide derivative (e.g., 4-methylbenzenesulfonamide with a brominated naphthyl group) are added.

- The reaction is stirred at room temperature for 5–20 minutes.

- After completion (monitored by TLC), the mixture is quenched with sodium thiosulfate and extracted with ethyl acetate.

- The crude product is purified by flash chromatography using petroleum ether-ethyl acetate as eluent.

-

- Mild reaction conditions (room temperature).

- High yields (reported up to 88% for related compounds).

- Good functional group tolerance, including brominated aromatics.

| Reagent | Amount | Role |

|---|---|---|

| Arylboronic acid | 1 mmol | Coupling partner |

| DBU | 3 mmol | Base |

| Ethanol | 2 mL | Solvent |

| Copper(I) iodide (CuI) | 10 mol% | Catalyst |

| Sulfonamide derivative | 1.2 mmol | Reactant |

This method was explicitly used for 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide synthesis, which is structurally close to the target compound, indicating applicability.

Nucleophilic Aromatic Substitution (SNAr) on Dihalogenated Naphthalenes

- Starting from 1,3-dibromo-2-naphthalenyl derivatives, nucleophilic aromatic substitution can be employed to introduce the sulfonamide group at the nitrogen.

- The reaction typically requires polar aprotic solvents such as dimethyl sulfoxide (DMSO) and a base like triethylamine.

- Reaction temperatures around 60 °C and extended reaction times (up to 72 hours) facilitate substitution.

- This method is supported by studies on halogenated benzenesulfonamide derivatives showing regioselective substitution patterns and good yields.

Halogenation and Subsequent Functional Group Transformations

- The dibromo substitution on the naphthalene ring is often introduced via electrophilic bromination of the naphthalene precursor.

- Controlled bromination allows selective substitution at the 1 and 3 positions.

- Subsequent amination or sulfonamide formation is carried out by reacting the dibromo-naphthalenyl amine with 4-methylbenzenesulfonyl chloride under basic conditions.

- This stepwise approach ensures the correct substitution pattern and high purity of the target compound.

Research Findings and Data Summary

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chan-Lam Coupling | CuI catalyst, DBU, ethanol, RT | 85–88 | Mild, efficient, suitable for brominated aromatics |

| Nucleophilic Aromatic Substitution | DMSO, triethylamine, 60 °C, 72 h | 70–80 | Selective substitution, longer reaction time |

| Electrophilic Bromination + Sulfonylation | Bromination, then sulfonyl chloride reaction | Variable | Requires careful control for regioselectivity |

Analytical Techniques for Product Verification

- Thin Layer Chromatography (TLC): To monitor reaction progress.

- Nuclear Magnetic Resonance (NMR): For structural confirmation and regioselectivity analysis.

- High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS): For purity and molecular weight confirmation.

- Flash Chromatography: For purification of crude products.

Summary and Recommendations

The preparation of Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- is best achieved via copper(I)-catalyzed Chan-Lam coupling of 1,3-dibromo-2-naphthalenylboronic acid derivatives with 4-methylbenzenesulfonamide or its equivalents. This method offers mild conditions, good yields, and tolerance of bromine substituents. Alternatively, nucleophilic aromatic substitution on dihalogenated naphthalene precursors in polar aprotic solvents provides a viable route with careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.

Substitution: Halogen atoms in the naphthalenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the naphthalenyl ring.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The substituents on the benzenesulfonamide core significantly influence physicochemical and biological properties. Below is a structural comparison with key analogs:

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Physicochemical Properties

Table 2: Physicochemical Properties

Biological Activity

Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- (CAS Number: 54288-96-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including cardiovascular effects, antimicrobial properties, and its interaction with various biological systems.

- Molecular Formula : C17H13Br2NO2S

- Molecular Weight : 455.161 g/mol

- InChI Key : UVAKNVUPXFGEIM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of benzenesulfonamides, including N-(1,3-dibromo-2-naphthalenyl)-4-methyl-, has been investigated in various studies. Key areas of focus include:

-

Cardiovascular Effects

- A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly affect cardiovascular parameters. For instance, 4-(2-amino-ethyl)-benzenesulfonamide decreased perfusion pressure and coronary resistance compared to other tested compounds .

Compound Dose (nM) Effect on Perfusion Pressure Control - No change Benzenesulfonamide 0.001 Moderate decrease 4-(2-amino-ethyl)-benzenesulfonamide 0.001 Significant decrease -

Antimicrobial Activity

- Recent research highlighted the synthesis of sulfonamides with carboxamide functionalities exhibiting antimicrobial properties. In vitro studies demonstrated that these compounds showed significant inhibition against various bacterial strains, indicating potential therapeutic applications in treating infections .

Compound MIC (mg/mL) Target Organism 4a 6.67 E. coli 4d 6.72 S. aureus - Anti-inflammatory Effects

Case Studies

-

Cardiovascular Study :

- The study utilized an isolated rat heart model to assess the effects of benzenesulfonamide on cardiovascular function. The experimental design involved comparing the effects of several sulfonamide derivatives on perfusion pressure over time.

-

Antimicrobial Efficacy :

- A series of experiments evaluated the antimicrobial activity of synthesized benzenesulfonamides against common pathogens, demonstrating varying degrees of efficacy and suggesting structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing brominated benzenesulfonamide derivatives like N-(1,3-dibromo-2-naphthalenyl)-4-methyl-benzenesulfonamide?

- Methodological Answer : Brominated benzenesulfonamides are typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 4-(3-(4-bromophenyl)-pyrazolyl)benzenesulfonamides) are prepared by refluxing aryl hydrazines with ketones in ethanol, catalyzed by glacial acetic acid, followed by recrystallization . Key steps include monitoring reaction progress via TLC (e.g., chloroform:methanol solvent systems) and purification via column chromatography or crystallization. Adjust stoichiometry (1:1.1 molar ratios) to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for naphthalene and benzene rings) and sulfonamide NH (δ ~10 ppm, broad). Bromine substituents cause deshielding and splitting patterns .

- IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula. Fragmentation patterns can validate bromine isotopes (e.g., ⁷⁹Br/⁸¹Br doublets) .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Initial bioactivity studies focus on enzyme inhibition assays (e.g., carbonic anhydrase, acetylcholinesterase) due to the sulfonamide group’s known role in binding metalloenzymes. Use fluorometric or colorimetric assays (e.g., esterase activity with 4-nitrophenyl acetate) at varying concentrations (1–100 μM). Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for bromination or sulfonamide modification.

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., NLRP3 inflammasome) using software like AutoDock Vina. Focus on hydrogen bonds between sulfonamide NH/S=O and active-site residues .

- QSAR Studies : Corrogate substituent effects (e.g., bromine position) on bioactivity using regression models trained on IC₅₀ data from analogous compounds .

Q. How do crystallographic data resolve contradictions in proposed structures?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment. For example, SHELX programs refine crystal structures by analyzing intensity data to confirm bromine positions and sulfonamide geometry. Validate against PLATON/ADDSYM to detect symmetry mismatches or disorder . If contradictions arise (e.g., NMR vs. crystallography), prioritize SCXRD data and re-examine NMR sample purity (e.g., trace solvents may shift peaks) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic bromination steps.

- Catalyst Optimization : Screen palladium/copper catalysts for Suzuki-Miyaura coupling of naphthalene intermediates.

- Byproduct Management : Use SPE (solid-phase extraction) with HLB cartridges to isolate the product from brominated impurities . Monitor via HPLC-MS to ensure >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.